molecular formula C18H20O2 B1327521 3',4'-Dimethyl-3-(4-methoxyphenyl)propiophenone CAS No. 898775-88-7

3',4'-Dimethyl-3-(4-methoxyphenyl)propiophenone

Cat. No. B1327521
CAS RN: 898775-88-7
M. Wt: 268.3 g/mol
InChI Key: OHBYPHBELWHWLL-UHFFFAOYSA-N
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Description

The compound of interest, 3',4'-Dimethyl-3-(4-methoxyphenyl)propiophenone, is a chemical entity that has been the subject of various studies due to its interesting properties and potential applications. While the exact compound is not directly studied in the provided papers, related compounds with methoxyphenyl groups and propiophenone structures have been investigated, providing insights into the behavior and characteristics of similar molecular frameworks.

Synthesis Analysis

The synthesis of related compounds often involves reactions that introduce methoxyphenyl groups into the molecular structure. For instance, the synthesis of 4-(4-methoxyphenethyl)-3,5-dimethyl-4H-1,2,4-triazole was achieved through the reaction of ethyl N'-acetylacetohydrazonate with 2-(4-methoxyphenyl)ethanamine, indicating the use of methoxyphenyl precursors in the synthesis process . Similarly, the compound 3-(4-ethylphenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one was synthesized using 4-methoxy-2-hydroxyacetophenone and 4-ethylbenzaldehyde, showcasing another method of incorporating methoxyphenyl groups .

Molecular Structure Analysis

The molecular structure and spectroscopic properties of compounds with methoxyphenyl groups have been extensively studied using various techniques such as X-ray diffraction, FT-IR, UV–vis spectroscopy, and density functional theory (DFT) calculations. For example, the molecular structure of (E)-2-([3,4-dimethylphenyl)imino]methyl)-3-methoxyphenol was investigated using these methods, revealing details about vibrational frequencies and electronic properties . The structure of 3,5-Dimethoxy-2-[(4-methoxyphenyl)diazenyl]phenol was elucidated based on NMR, ESI-MS, UV-Vis, and FT-IR, indicating the importance of spectroscopic techniques in understanding the molecular framework .

Chemical Reactions Analysis

The chemical behavior of methoxyphenyl-containing compounds under various conditions has been explored. For instance, the oxidation of 2,4-Bis(1,1-dimethylethyl)-6-(4-methoxyphenylmethyl)phenol in alcoholic solvents led to the formation of benzylic ethers and an unusual dimer, demonstrating the reactivity of the methoxyphenyl moiety under oxidative conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of methoxyphenyl-containing compounds are influenced by their molecular structure. The compound (E)-1-(6-Chloro-2-methyl-4-phenyl-3-quinolyl)-3-(2-methoxyphenyl)prop-2-en-1-one showed specific dihedral angles between the quinoline ring system, methoxyphenyl ring, and the propenone linkage, which can affect its physical properties . The nonlinear optical (NLO) properties of related compounds have also been addressed, with some exhibiting greater NLO activity than urea, suggesting potential applications in optical technologies .

Scientific Research Applications

Analytical Applications in Spectrophotometry

The compound 3-(4-methoxyphenyl)-2-mercaptopropenoic acid, a derivative related to 3',4'-Dimethyl-3-(4-methoxyphenyl)propiophenone, has been utilized for the spectrophotometric determination of trace amounts of nickel. This method, applied to hydrogenated greases, steels, and solders, showcases the compound's significance in analytical chemistry for metal detection and quantification (Izquierdo & Carrasco, 1984).

Synthesis of Steroid Compounds

Research has explored the use of derivatives of 3',4'-Dimethyl-3-(4-methoxyphenyl)propiophenone in the synthesis of steroid compounds. One study detailed the reaction between the hydrochloride of 3-dimethylamino-4'-methoxypropiophenone and 1,3-cyclohexanedione, leading to the creation of various steroid analogs (Nazarov & Zavyalov, 1956).

Development of Schiff Base Ligands

Another area of application is in the synthesis of Schiff base ligands. A study demonstrated the preparation of new Schiff base ligands using a derivative of 3',4'-Dimethyl-3-(4-methoxyphenyl)propiophenone, highlighting its utility in the field of organic synthesis and materials science (Hayvalı, Unver, & Svoboda, 2010).

Safety Evaluation in Food Contact Materials

The compound's derivatives have also been evaluated for safety in the context of food contact materials. An opinion by EFSA on a dimethyl-3-(4'-hydroxy-3'-methoxyphenyl)propylsilyloxy derivative concluded no safety concern for consumers when used as a comonomer in polycarbonate materials (Sundh et al., 2011).

Organic Synthesis and Drug Development

Additional studies have delved into the synthesis of various compounds using derivatives of 3',4'-Dimethyl-3-(4-methoxyphenyl)propiophenone. These compounds play a role in organic synthesis and have potential applications in drug development and medicinal chemistry (Ma, 2000); (Koltunov, Repinskaya, & Borodkin, 2001).

Safety and Hazards

The safety data sheet for a related compound, propiophenone, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as having acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs are the respiratory system .

properties

IUPAC Name

1-(3,4-dimethylphenyl)-3-(4-methoxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O2/c1-13-4-8-16(12-14(13)2)18(19)11-7-15-5-9-17(20-3)10-6-15/h4-6,8-10,12H,7,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHBYPHBELWHWLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)CCC2=CC=C(C=C2)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10644277
Record name 1-(3,4-Dimethylphenyl)-3-(4-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10644277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

898775-88-7
Record name 1-Propanone, 1-(3,4-dimethylphenyl)-3-(4-methoxyphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898775-88-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3,4-Dimethylphenyl)-3-(4-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10644277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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